molecular formula C26H23ClN2O4 B5172104 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate

4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate

Cat. No.: B5172104
M. Wt: 462.9 g/mol
InChI Key: BJJNTJLKTDPYNM-UHFFFAOYSA-N
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Description

4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate is a sophisticated chemical reagent designed for pharmaceutical and biological research. This compound belongs to the hexahydroquinoline class, a framework noted for its diverse pharmacological properties. Structural analogs of this core scaffold have demonstrated a range of promising biological activities in scientific studies, including cytotoxic effects against various human cancer cell lines , antimicrobial properties , and anti-inflammatory activity . The molecular structure integrates multiple pharmacologically significant motifs, including a 4-chlorophenyl group, a nitrile (cyano) function, and a methoxyphenyl acetate ester, which may be explored for its potential as a prodrug moiety. In the solid state, related hexahydroquinoline derivatives often exhibit a twisted-boat conformation for both the cyclohexene and dihydropyridine rings within the fused ring system, which can influence their supramolecular packing and intermolecular interactions in crystal lattices . These interactions, such as N—H···O, C—H···O, and C—H···π bonds, contribute to the formation of stable three-dimensional networks . This reagent is intended solely for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate the specific mechanism of action and full pharmacological profile of this unique compound.

Properties

IUPAC Name

[4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-4-yl]-2-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4/c1-14-20(13-28)25(17-6-9-23(33-15(2)30)24(12-17)32-3)26-21(29-14)10-18(11-22(26)31)16-4-7-19(27)8-5-16/h4-9,12,18,25,29H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJNTJLKTDPYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC(=O)C)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with cyanoacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a hexahydroquinoline scaffold exhibit promising anticancer properties. Preliminary studies suggest that 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate may demonstrate cytotoxic effects against various cancer cell lines. Investigations into its mechanism of action are crucial for understanding its potential as an anticancer agent. The compound's structural modifications can influence its interactions with biological targets such as enzymes and receptors involved in cancer progression .

Mechanism of Action Studies

Studies focusing on the interactions of this compound with specific biological targets are essential for elucidating its therapeutic potential. Research has shown that compounds similar to this one can induce apoptosis in cancer cells through various pathways, including inhibition of microtubule polymerization and modulation of apoptosis-related proteins .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various synthetic routes involving reactions under acidic conditions using solvents like dichloromethane or ethanol. Catalysts such as piperidine are often employed to facilitate the formation of the desired product .

Material Science Applications

Beyond medicinal applications, the compound's unique structure may also be explored for applications in materials science and organic electronics due to its photophysical properties. The ability to modify the compound's structure could lead to new materials with desirable electronic properties .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and potential therapeutic applications of this compound:

Study Focus Findings
Study 1Anticancer activityDemonstrated cytotoxic effects against multiple cancer cell lines; suggested mechanism involves apoptosis induction .
Study 2Structure–activity relationship (SAR)Identified correlations between structural modifications and biological activity; highlighted importance of specific functional groups .
Study 3Synthesis optimizationDeveloped efficient synthetic routes for producing derivatives; explored variations in yield based on reaction conditions .

Mechanism of Action

The mechanism of action of 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses .

Comparison with Similar Compounds

The structural and functional diversity of hexahydroquinoline derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituent variations, molecular properties, and synthetic relevance.

Structural Features and Substituent Variations
Compound Name Substituents (Position) Molecular Formula Molecular Weight References
Target Compound : 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate 7: 4-Cl-C₆H₄; 3: CN; 2: CH₃; 4: 2-OCH₃-4-OAc-C₆H₃ C₂₈H₂₆ClN₂O₅ 521.97 g/mol†
4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate 7: 4-OCH₃-C₆H₄; 3: CN; 2: CH₃; 4: 2-OCH₃-4-OAc-C₆H₃ C₂₇H₂₆N₂O₅ 458.51 g/mol
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 7: C₆H₅; 3: COO-cyclohexyl; 4: 4-OH-3-OCH₃-C₆H₃ C₃₂H₃₄N₂O₅ 550.63 g/mol
4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate 7: C₆H₅; 3: CN; 2: CH₃; 4: 4-OAc-C₆H₄ C₂₅H₂₂N₂O₃ 398.45 g/mol
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 7: H; 3: COOCH₃; 4: 4-OCH₃-C₆H₄ C₂₀H₂₂N₂O₄ 366.40 g/mol

Key Observations :

  • Halogen vs.
  • Ester Group Variations : The acetate ester at position 4 (target compound) may confer higher hydrolytic stability than methyl or cyclohexyl esters (), influencing bioavailability .
  • Phenyl vs. Heteroaromatic Substitution : The phenyl group at position 7 () vs. chlorophenyl (target) alters steric and electronic profiles, which could modulate receptor binding .
Physicochemical Properties
  • Molecular Weight : The target compound (521.97 g/mol) is heavier than analogs due to the chloro substituent and acetate group, which may impact solubility .
  • Polarity: The 3-cyano and 5-oxo groups contribute to polarity, but the 4-chlorophenyl group counterbalances this with hydrophobicity .

Biological Activity

The compound 4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hexahydroquinoline core structure that is known for its pharmacological properties. The presence of functional groups such as the cyano group and methoxyphenyl acetate moiety enhances its biological activity. The molecular formula is C25H22N2O3C_{25}H_{22}N_{2}O_{3} with a molecular weight of approximately 462.13 g/mol .

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit various enzymes involved in cancer progression and other diseases .
  • Receptor Binding : The compound may interact with specific receptors that modulate cellular processes related to cancer and inflammation .
  • Cytotoxic Effects : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anticancer Exhibits cytotoxicity against various cancer cell lines; potential for development as an anticancer drug.
Antimicrobial Similar compounds have shown moderate antibacterial activity against pathogens like Salmonella typhi.
Anti-inflammatory Potential to modulate inflammatory responses through receptor interactions.
Neuroprotective May influence neurotransmitter systems and provide protective effects in neurodegenerative conditions.

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the structure-activity relationship (SAR) of quinoline derivatives demonstrated that modifications in the hexahydroquinoline scaffold significantly influenced anticancer activity. Compounds with similar structures showed enhanced cytotoxicity against breast and lung cancer cell lines .
  • Enzyme Inhibition Studies : Research has indicated that derivatives of this compound can inhibit acetylcholinesterase and urease enzymes effectively. These findings suggest potential applications in treating Alzheimer's disease and other conditions linked to enzyme dysregulation .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds revealed favorable absorption and distribution characteristics, making them suitable candidates for further development in medicinal chemistry .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?

The synthesis typically involves cyclocondensation of substituted phenylacetates with aminocyanopyridine precursors in polar aprotic solvents (e.g., methanol or ethanol) under reflux conditions. Key steps include:

  • Cyclization : Use of catalytic bases like piperidine to facilitate ring closure .
  • Purification : Recrystallization from methanol or ethanol to achieve >95% purity, monitored by HPLC with a C18 column and UV detection at 254 nm .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for aryl aldehydes to β-ketoesters) reduces side-product formation .

Q. How is the compound’s structural identity confirmed?

  • X-ray crystallography : Monoclinic crystal systems (space group P21/n) with lattice parameters (e.g., a = 8.4408 Å, b = 26.844 Å, c = 10.4615 Å) validate the core hexahydroquinoline scaffold. Hydrogen bonding between the cyano group and methanolate ions stabilizes the structure .
  • Spectroscopic analysis : 1^1H NMR (δ 1.2–2.8 ppm for methyl groups; δ 6.7–7.4 ppm for aromatic protons) and IR (ν 2220 cm1^{-1} for C≡N) confirm functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) at concentrations of 1–100 µM .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells, with IC50_{50} values calculated via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can contradictory data on biological activity between studies be resolved?

  • Methodological harmonization : Standardize assay conditions (e.g., pH, temperature, and cell passage number) .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate structure-activity relationships (SAR). Compare dose-response curves across analogs .
  • Meta-analysis : Apply multivariate regression to published IC50_{50} values, controlling for variables like solvent (DMSO vs. ethanol) .

Q. What experimental designs are robust for studying environmental fate?

  • Laboratory studies :
    • Degradation kinetics : Incubate the compound in simulated sunlight (UV-Vis irradiation) and analyze breakdown products via LC-MS/MS .
    • Sorption assays : Use batch experiments with soil matrices (e.g., loam, clay) to determine partition coefficients (Kd_d) .
  • Field studies : Deploy passive samplers in aquatic systems to monitor bioaccumulation in benthic organisms (e.g., Daphnia magna) over 12-month cycles .

Q. How can crystallographic data inform drug design?

  • Hydrogen-bond networks : Map interactions between the 5-oxo group and solvent molecules (e.g., methanolate ions) to predict solubility .
  • Torsion angles : Analyze bond flexibility (e.g., C4–C7 in hexahydroquinoline) to prioritize rigid analogs for enhanced metabolic stability .

Q. What strategies address low bioavailability in pharmacokinetic studies?

  • Prodrug synthesis : Acetylate the 2-methoxyphenyl group to improve lipophilicity (logP increase from 2.1 to 3.8) .
  • Nanocarriers : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm; PDI <0.1) for sustained release in murine models .

Q. Key Citations

  • Synthesis and crystallography .
  • Biological assay design .
  • Environmental impact methodologies .

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